molecular formula C18H16N2O3S B3592258 (5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3592258
M. Wt: 340.4 g/mol
InChI Key: JSQBZZIISSMUQQ-XNTDXEJSSA-N
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Description

The compound “5-[2-(benzyloxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a thiazolidinone group, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This group is often found in various pharmaceuticals due to its diverse biological activities . The compound also contains benzyloxy and methoxy groups, which are common in organic chemistry and often influence the solubility and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, as noted earlier. Furthermore, SN1, SN2 and E1 reactions of benzylic halides, show enhanced reactivity, due to the adjacent aromatic ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 5-(benzyloxy)-2-(hydroxymethyl)-1-methyl-1,4-dihydropyridin-4-one have a molecular weight of 245.28 and are stored at room temperature .

Properties

IUPAC Name

(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-14-9-5-8-13(10-15-17(21)20-18(19)24-15)16(14)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,19,20,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQBZZIISSMUQQ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C3C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)/C=C/3\C(=O)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
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(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-2-amino-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

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